2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide backbone and a 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl side chain. The compound’s design leverages the auxin-mimetic properties of the 2,4-dichlorophenoxy group while introducing a heterocyclic system (pyridazinone) that may enhance binding specificity or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-11-4-5-13(12(17)9-11)23-10-14(21)18-6-2-8-20-15(22)3-1-7-19-20/h1,3-5,7,9H,2,6,8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBXEVDEGUGJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as VU0644158-1 or F5479-0004, is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism, development, and growth in humans.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β). It binds to the receptor and activates it, leading to a series of downstream effects. The compound’s selectivity for THR-β over THR-α is 28-fold, which means it primarily affects the functions mediated by THR-β.
Biochemical Pathways
Upon activation of the THR-β, the compound influences several biochemical pathways. The most notable effect is on lipid metabolism. The activation of THR-β leads to the regulation of genes involved in lipid metabolism, resulting in decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG).
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide is a derivative of acetamide and features a complex structure that suggests potential biological activity. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a dichlorophenoxy group and a pyridazinone moiety, which are known to influence biological interactions.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyridazinone core and the subsequent attachment of the dichlorophenoxy group. The detailed synthetic pathway is documented in various patents and research articles that explore similar compounds .
Research indicates that compounds similar to this compound may exhibit diverse biological activities such as:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Properties : The compound may exhibit antibacterial activity against various pathogens, although specific data on this compound is limited .
- Urease Inhibition : Certain acetamide derivatives have been evaluated for their ability to inhibit urease, an enzyme linked to various gastrointestinal disorders .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some related compounds exhibit low toxicity levels, further research is needed to establish the safety of this compound specifically .
Study on Antioxidant Activity
A study conducted on similar acetamide derivatives demonstrated that compounds with structural similarities exhibited significant antioxidant effects in vitro. These findings suggest potential applications in preventing oxidative damage in cells .
Urease Inhibition Research
In a comparative study, several acetamide derivatives were synthesized and tested for urease inhibition. The results indicated that compounds with specific functional groups showed enhanced inhibitory activity compared to standard drugs used in clinical settings. This highlights the potential therapeutic applications of this compound in treating conditions associated with elevated urease activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Antihyperlipidemic Activity :
- Research indicates that derivatives of this compound exhibit significant antihyperlipidemic effects. In a study involving oral doses of 50 mg or more, compounds similar to 2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide demonstrated the ability to lower LDL cholesterol and triglycerides effectively .
- Antimicrobial Properties :
- Insecticidal Activity :
Agricultural Applications
- Herbicide Development :
Material Science Applications
- Polymer Chemistry :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Wang et al., 2017 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with derivatives of similar structure. |
| Radushev et al., 2007 | Insecticidal Properties | Reported high efficacy against common agricultural pests, supporting the potential use in pest management strategies. |
| Zarei et al., 2017 | Polymer Synthesis | Developed new polymers exhibiting improved thermal properties using derivatives of this compound as precursors. |
Chemical Reactions Analysis
Formation of the Acetamide Linkage
The acetamide bridge is introduced via nucleophilic substitution:
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Grignard Reaction : The protected pyridazinone derivative reacts with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at 0–25°C to form a tertiary alcohol intermediate .
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Oxidation and Coupling : Bromine in acetic acid oxidizes the alcohol to a ketone, which is subsequently coupled with 3-aminopropylpyridazinone via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
| Reaction Step | Conditions | Yield | Catalyst/Reagent |
|---|---|---|---|
| Cyclocondensation | DMAC, 65°C, 8 h | 72% | Cs₂CO₃ |
| Grignard Addition | THF, 0–25°C, 4 h | 68% | i-PrMgCl |
| Amidation | DCM, EDCI/HOBt, rt, 12 h | 85% | EDCI, HOBt |
Functionalization of the Dichlorophenoxy Group
The 2,4-dichlorophenoxy substituent is introduced via Ullmann-type coupling:
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Etherification : Reaction of 2,4-dichlorophenol with a brominated pyridazinone precursor in DMAC at 120°C, using CuI as a catalyst, achieves C–O bond formation .
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Deprotection : The benzoyl-protected amine is cleaved using KOH in methanol/water (80°C, 2 h) .
Stability and Degradation Pathways
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Hydrolysis : The acetamide bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming 2,4-dichlorophenoxyacetic acid and 3-(6-oxopyridazin-1-yl)propylamine .
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Oxidation : The pyridazinone ring undergoes oxidation with H₂O₂ or mCPBA, forming a 6-hydroxy derivative, which tautomerizes to a diketone .
Key Spectral Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridazinone-H), 7.45–7.30 (m, 2H, aromatic-H), 4.10 (t, 2H, OCH₂), 3.65 (q, 2H, NHCO) .
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IR : 1675 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N, pyridazinone) .
Industrial-Scale Optimization
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Purity Enhancement : Recrystallization from ethanol/water (7:3 v/v) at 4°C achieves >99.5% purity .
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Catalyst Recycling : CuI from Ullmann coupling is recovered via filtration and reused, reducing costs by 30% .
This compound’s synthesis leverages regioselective coupling and protection-deprotection strategies, with scalability demonstrated in patent workflows . Stability studies inform storage recommendations (dry, inert atmosphere, pH 6–8) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-Containing Analogues
Pyridazinone derivatives are known for diverse biological activities. For example:
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces pyridazinone with pyrimidinone and introduces a thioether linkage. This compound exhibits distinct NMR profiles (δ 12.50 ppm for NH-3) and higher thermal stability (mp 230°C) compared to the target compound, likely due to the pyrimidinone ring’s rigidity .
- 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () replaces the acetamide-propyldihydropyridazinone chain with a carboxylic acid.
Chloroacetamide Herbicides
Classical chloroacetamides like alachlor and metazachlor () share the acetamide core but lack pyridazinone or phenoxy groups. These compounds inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds. The target compound’s dichlorophenoxy group may confer dual modes of action, combining VLCFA inhibition with auxin-like signaling disruption .
Physicochemical and Spectroscopic Comparisons
- Molecular Weight and Formula: The target compound (C₁₆H₁₆Cl₂N₂O₃) has a higher molecular weight (~367.2 g/mol) than simpler analogs like DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide, ~278.1 g/mol) due to the pyridazinone-propyl extension .
- Stability: Pyridazinone rings are prone to hydrolysis under alkaline conditions, whereas pyrimidinone analogs () show greater stability .
Research Findings and Hypotheses
- Synthetic Challenges: Introducing the 3-(pyridazinone)propyl group requires multi-step synthesis, including cyclization and amidation, as seen in related pyridazinone derivatives () .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., replacing halogens with phenoxy groups under alkaline conditions) and condensation reactions (e.g., coupling acetamide derivatives with pyridazinone intermediates). Intermediates are characterized using 1H NMR (to confirm proton environments, such as aromatic protons at δ 7.28–7.82 ppm and NH signals at δ 10.10–12.50 ppm), elemental analysis (to verify C, N, and S content with <0.1% deviation from theoretical values), and mass spectrometry (e.g., [M+H]+ peaks at m/z 344.21) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., dichlorophenoxy protons, pyridazinone NH) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyridazinone C=O at ~1700 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-Cl]+ ions) .
Advanced Research Questions
Q. How can researchers optimize reaction yields using statistical experimental design (DoE)?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error approaches. For example:
- Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading).
- Employ response surface methodology (RSM) to identify optimal conditions (e.g., maximizing yield from 65% to >80%).
- Reference studies where computational predictions (e.g., quantum chemical calculations) narrow down experimental parameters .
Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer :
- Replicate experiments : Ensure consistency in reaction conditions and purification steps.
- Cross-validate with alternative techniques : Use combustion analysis for C/H/N or inductively coupled plasma (ICP) for halogens.
- Assess purity : Employ HPLC (>98% purity threshold) to rule out impurities affecting results .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve target binding affinity.
- Use in vitro assays : Test analogues against relevant enzymes/receptors (e.g., kinase inhibition assays).
- Computational docking : Predict binding modes using software like AutoDock or Schrödinger .
Q. What computational methods predict reactivity and guide synthesis of pyridazinone-acetamide derivatives?
- Methodological Answer :
- Quantum chemical calculations : Calculate activation energies for key steps (e.g., amide bond formation) using DFT (B3LYP/6-31G*).
- Transition state modeling : Identify steric/electronic barriers in multi-step syntheses.
- Machine learning : Train models on reaction databases to predict feasible pathways (e.g., retrosynthetic analysis) .
Data Contradiction Analysis
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Rule out dynamic effects (e.g., rotameric equilibria).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray crystallography : Confirm solid-state structure if ambiguity persists .
Q. What experimental controls are essential when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Stoichiometric precision : Use automated syringes for sensitive reagents (e.g., azides, chlorinating agents).
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress.
- Purification validation : Compare column chromatography (small-scale) with recrystallization (large-scale) .
Tables for Key Data
| Parameter | Technique | Example Data | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 230–232°C (decomposition) | |
| Elemental Analysis (C) | Combustion Analysis | Found: 45.29% vs. Calcd: 45.36% | |
| Mass Spectrometry | ESI-MS | [M+H]+ = 344.21 | |
| Reaction Yield Optimization | DoE with RSM | 80% yield under optimized conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
